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Compound of Interest

Compound Name:
6-Bromo-N,N-dimethylpyridazin-3-

amine

Cat. No.: B169425 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 6-Bromo-
N,N-dimethylpyridazin-3-amine. Due to the limited availability of published experimental

spectra for this specific compound, this document presents predicted spectroscopic data based

on its chemical structure, alongside established experimental protocols for acquiring such data.

This information is intended to serve as a valuable resource for researchers involved in the

synthesis, characterization, and application of this and related heterocyclic compounds.

Chemical Structure and Properties
IUPAC Name: 6-bromo-N,N-dimethylpyridazin-3-amine Molecular Formula: C₆H₈BrN₃[1][2]

Molecular Weight: 202.05 g/mol [1][2] CAS Number: 14959-33-2[1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-Bromo-N,N-
dimethylpyridazin-3-amine. These predictions are based on the analysis of its molecular

structure and comparison with spectral data of analogous compounds.
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Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz,
CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.30 Doublet 1H H-4

~6.80 Doublet 1H H-5

~3.15 Singlet 6H N(CH₃)₂

Table 2: Predicted ¹³C NMR Spectroscopic Data (125
MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~160 C-3

~145 C-6

~130 C-4

~115 C-5

~40 N(CH₃)₂

Table 3: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Relative Intensity (%) Assignment

201/203 High [M]⁺ (presence of Br isotopes)

186/188 Moderate [M-CH₃]⁺

122 Moderate [M-Br]⁺

44 High [N(CH₃)₂]⁺
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Table 4: Predicted Infrared (IR) Spectroscopy Data (KBr
Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium C-H stretch (aromatic)

~2950 Medium C-H stretch (aliphatic)

~1600 Strong C=N stretch (pyridazine ring)

~1550 Strong C=C stretch (pyridazine ring)

~1450 Medium C-H bend (aliphatic)

~1200 Strong C-N stretch

~1050 Strong C-Br stretch

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromo-N,N-dimethylpyridazin-
3-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, typically

operating at a frequency of 300-600 MHz for ¹H NMR and 75-150 MHz for ¹³C NMR.

Data Acquisition:

Acquire a ¹H NMR spectrum to identify the chemical shifts, multiplicities (singlet, doublet,

etc.), and integrals of the proton signals.

Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.
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Data Processing: Process the raw data using appropriate software to obtain the final spectra.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable method such as direct infusion or through a gas or liquid chromatograph.

Ionization: Employ an appropriate ionization technique. Electron Ionization (EI) is common

for providing detailed fragmentation patterns, while softer ionization methods like

Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the

molecular ion peak.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the separated ions to generate a mass spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide

(KBr) powder and press the mixture into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Obtain a background spectrum of the empty sample holder or clean ATR

crystal. Then, acquire the spectrum of the sample.

Data Processing: The instrument's software will automatically ratio the sample spectrum to

the background spectrum to produce the final absorbance or transmittance IR spectrum.

Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound like 6-Bromo-N,N-dimethylpyridazin-3-amine.
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Caption: Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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